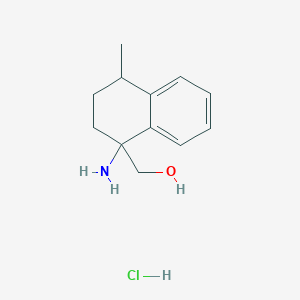

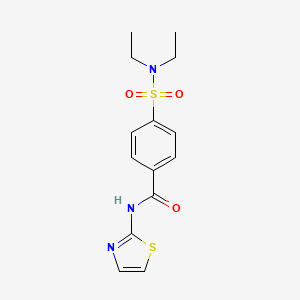

![molecular formula C32H33N5O3S2 B2547097 2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide CAS No. 380338-57-8](/img/structure/B2547097.png)

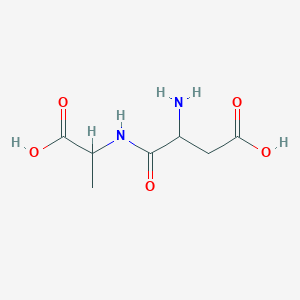

2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide” is a complex organic molecule. It has been synthesized and characterized in a study . The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .

Synthesis Analysis

The synthesis of this compound involved the reaction of 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . 4-Aminoantipyrine is an amine derivative with multi-functional groups, including a carbonyl moiety . It has been actively involved in all fields of chemistry .Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis

The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .Physical And Chemical Properties Analysis

The compound has a molecular formula of CHNOS, an average mass of 537.693 Da, and a monoisotopic mass of 537.175598 Da . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications

Heterocyclic Compounds as Pharmacophores

Heterocyclic compounds, including benzothiazole and pyrimidine, have been reported to serve as effective pharmacophores. These structures are synthesized for potential use as therapeutic leads, with some demonstrating antimicrobial and anti-inflammatory activities. For instance, compounds synthesized from related structures have been screened for their biological potential, indicating the importance of these heterocycles in drug development (Kale & Mene, 2013).

Antifolate Inhibitors for Antitumor and Antibacterial Applications

Novel heterocyclic compounds, including pyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of thymidylate synthase (TS), with applications as antitumor and antibacterial agents. These compounds show promise in inhibiting TS and display significant potency against various bacterial strains, highlighting their potential in addressing bacterial resistance and cancer treatment (Gangjee et al., 1996).

Phosphodiesterase Inhibitors for Cardiovascular and Metabolic Diseases

A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been described as specific inhibitors of cGMP-specific phosphodiesterase (type V), with implications for treating cardiovascular and metabolic diseases. These compounds exhibit both enzymatic and cellular activity, as well as in vivo oral antihypertensive activity, indicating their therapeutic potential in these areas (Dumaitre & Dodic, 1996).

Microwave-Mediated Synthesis for Drug Discovery

Efficient synthesis methods, such as microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, have been developed to facilitate the discovery of novel therapeutic compounds. These methods enable the construction of complex molecules that can be further explored for various biological activities, underscoring the role of advanced synthesis techniques in accelerating drug discovery processes (Darweesh et al., 2016).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O3S2/c1-20(2)35(22-13-7-5-8-14-22)26(38)19-41-32-33-29-27(24-17-11-12-18-25(24)42-29)30(39)36(32)28-21(3)34(4)37(31(28)40)23-15-9-6-10-16-23/h5-10,13-16,20H,11-12,17-19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVDVOQYMWVZAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(N=C3SCC(=O)N(C5=CC=CC=C5)C(C)C)SC6=C4CCCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

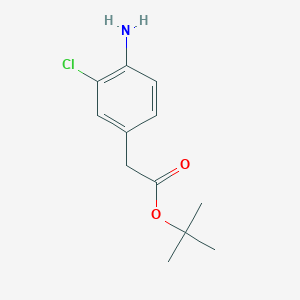

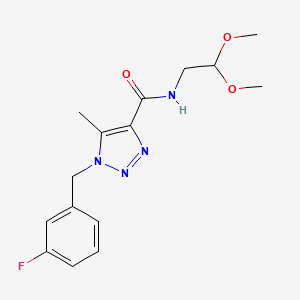

![3-(Furan-2-yl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene-4-carbonitrile](/img/structure/B2547019.png)

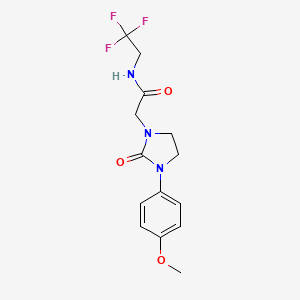

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)

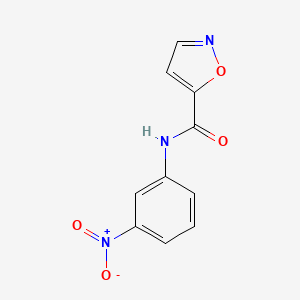

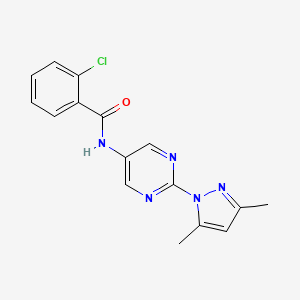

![5-Iodo-2-methylpyrazolo[3,4-b]pyridine](/img/structure/B2547021.png)

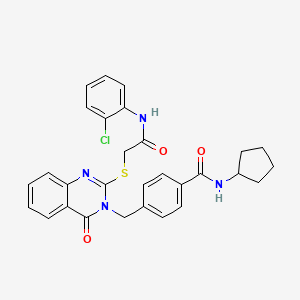

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)